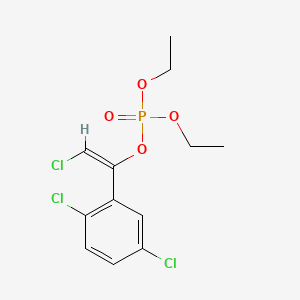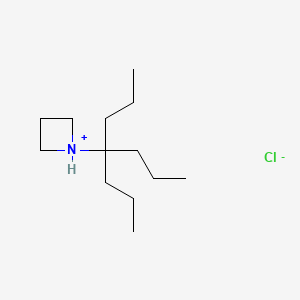
1-(1,1-Dipropylbutyl)azetidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,1-Dipropylbutyl)azetidine hydrochloride is a synthetic organic compound belonging to the azetidine class of heterocycles. Azetidines are four-membered nitrogen-containing rings known for their significant ring strain, which imparts unique reactivity and stability properties
Méthodes De Préparation
The synthesis of 1-(1,1-Dipropylbutyl)azetidine hydrochloride typically involves several steps, starting with the preparation of the azetidine ring. Common synthetic routes include:
Ring Contraction: This method involves the contraction of larger nitrogen-containing rings to form the azetidine ring.
Cycloaddition Reactions:
C–H Activation and Coupling: This method involves the activation of C–H bonds followed by coupling with Grignard reagents.
Industrial production methods often utilize microwave irradiation and solid support techniques to enhance reaction efficiency and yield .
Analyse Des Réactions Chimiques
1-(1,1-Dipropylbutyl)azetidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide in the presence of catalysts.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, often facilitated by the ring strain.
Common reagents and conditions used in these reactions include hydrogen peroxide, sodium tungstate, and microwave irradiation. Major products formed from these reactions include functionalized azetidines and ring-opened derivatives .
Applications De Recherche Scientifique
1-(1,1-Dipropylbutyl)azetidine hydrochloride has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(1,1-Dipropylbutyl)azetidine hydrochloride involves its interaction with molecular targets through its strained ring structure. The ring strain facilitates the cleavage of N–C bonds, allowing the compound to act as a reactive intermediate in various biochemical pathways . The polar nitrogen atom in the azetidine ring also contributes to its reactivity and interaction with biological molecules .
Comparaison Avec Des Composés Similaires
1-(1,1-Dipropylbutyl)azetidine hydrochloride can be compared with other azetidines and related heterocycles:
Aziridines: These are three-membered nitrogen-containing rings with higher ring strain and reactivity compared to azetidines.
Pyrrolidines: These are five-membered nitrogen-containing rings with lower ring strain and reactivity.
2-Azetidinones:
The uniqueness of this compound lies in its balance of ring strain and stability, making it a versatile compound for various applications .
Propriétés
Numéro CAS |
64467-54-5 |
|---|---|
Formule moléculaire |
C13H28ClN |
Poids moléculaire |
233.82 g/mol |
Nom IUPAC |
1-(4-propylheptan-4-yl)azetidin-1-ium;chloride |
InChI |
InChI=1S/C13H27N.ClH/c1-4-8-13(9-5-2,10-6-3)14-11-7-12-14;/h4-12H2,1-3H3;1H |
Clé InChI |
GOOPAVZKUXTISZ-UHFFFAOYSA-N |
SMILES canonique |
CCCC(CCC)(CCC)[NH+]1CCC1.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-8-(9H-fluoren-9-ylamino)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B13784651.png)
![4H-Imidazo[4,5,1-IJ]quinoline-2(1H)-thione](/img/structure/B13784657.png)

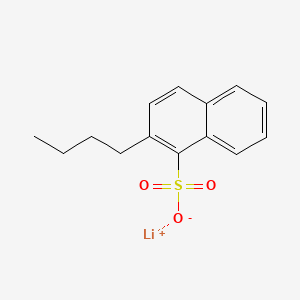
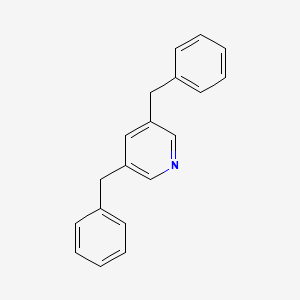
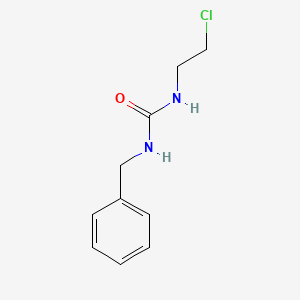
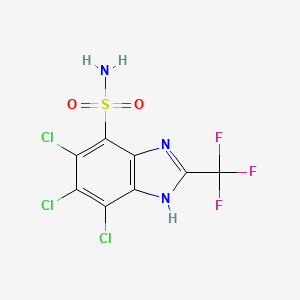
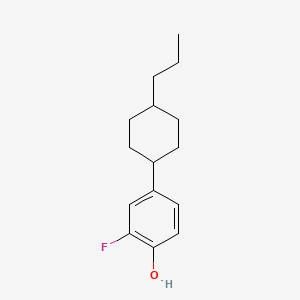
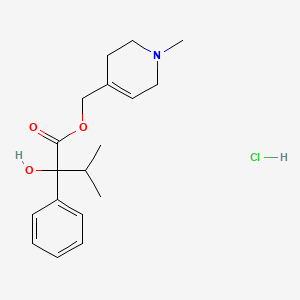
![1h-[1,3]Diazepino[1,7-a]benzimidazole](/img/structure/B13784729.png)
![1-[4-amino-5-(2-chlorophenyl)-2-methyl-1H-pyrrol-3-yl]ethanone](/img/structure/B13784732.png)
